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Compound of Interest

8-Chloro-3-iodoquinoline-5-
Compound Name:

sulfonyl chloride
CAS No.: 1334147-97-5

Cat. No.: B1423535

Get Quote

\ J

8-Chloro-3-iodoquinoline-5-sulfonyl chloride represents a high-value "tri-vector" scaffold in
medicinal chemistry. Its structural uniqueness lies in the presence of three distinct reactive
handles on the quinoline core, each with orthogonal reactivity profiles. This allows for
sequential, regioselective functionalization, making it an ideal template for Fragment-Based
Drug Discovery (FBDD) and the synthesis of focused libraries targeting kinases, GPCRs, and
metalloenzymes.

This guide details the physicochemical properties, validated synthetic routes, and strategic
application of this compound, moving beyond basic data to provide actionable experimental
insights.

Chemical Identity & Physicochemical Profile

Compound Name: 8-Chloro-3-iodoquinoline-5-sulfonyl chloride Molecular Formula:
CoH4CI2INO2S Molecular Weight: 391.99 g/mol Predicted Properties:

e LogP (Octanol/Water): ~3.8 (Highly Lipophilic)
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« Topological Polar Surface Area (TPSA): ~68 A2

o Physical State: Off-white to pale yellow solid (sensitive to moisture)

Property Value / Description Note

Core Scaffold Quinoline Bicyclic aromatic heterocycle

High reactivity for Pd-catalyzed

C-3 Substituent lodine (-1) )
cross-coupling
] ) Electrophilic handle for
C-5 Substituent Sulfonyl Chloride (-SO2Cl) ] )
sulfonamide formation (SUFEX)
) ) Steric blocker; latent handle for
C-8 Substituent Chlorine (-Cl) ) )
Buchwald-Hartwig coupling
N o Hydrolyzes rapidly in
Solubility DCM, THF, Acetonitrile

water/protic solvents

Synthetic Route & Production Strategy

The synthesis of 8-chloro-3-iodoquinoline-5-sulfonyl chloride is not a single-step
commercial process but rather a sequential construction designed to install the labile sulfonyl
chloride group last to preserve its integrity.

Step 1: lodination of 8-Chloroquinoline
e Precursor: 8-Chloroquinoline (CAS 611-33-6).[1][2]

e Reagent: N-lodosuccinimide (NIS).
e Solvent: Glacial Acetic Acid.

e Mechanism: Electrophilic aromatic substitution.[3] The nitrogen of the quinoline directs
electrophiles to the 3-position under acidic conditions (via the conjugate acid), or the reaction
proceeds via an addition-elimination mechanism favored at C-3.
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e Protocol: Dissolve 8-chloroquinoline in acetic acid. Add NIS (1.1 eq) portion-wise at 70°C.
Stir for 12-18 hours. Isolate by concentration and recrystallization.

* Yield: Typically 85-95%.

Step 2: Chlorosulfonation (The Critical Step)

Precursor: 8-Chloro-3-iodoquinoline (CAS 847727-21-3).[2][4][5]

e Reagent: Chlorosulfonic acid (
) (Excess, acts as solvent and reagent).

e Conditions: 100°C - 120°C.

o Regioselectivity: The 8-position is blocked by Chlorine. The 5-position is the most electron-
rich site remaining on the carbocyclic ring, ensuring high regioselectivity for the sulfonyl

group.

e Protocol:

[¢]

Place chlorosulfonic acid (5-10 eq) in a dry flask under inert atmosphere (

).

[e]

Cool to 0°C. Add solid 8-chloro-3-iodoquinoline portion-wise (exothermic).

o

Heat gradually to 110°C and hold for 2-4 hours. Monitor by TLC (mini-workup required).

[¢]

Quench: Pour the reaction mixture carefully onto crushed ice/water. The product
precipitates as a solid.[6]

[¢]

Isolation: Filter immediately, wash with cold water, and dry under high vacuum over

. Do not recrystallize from alcohols.

8-Chloroquinoline o | Step 1: lodination » | 8-Chloro-3-iodoquinoline o | Step 2: Chlorosulfonation »_| 8-Chloro-3-iodoquinoline-
(CAS 611-33-6) =1 (N1, AcoH, 70°C) " (CAS 847727-21-3) = (CISO3H, 110°C) 5-sulfonyl chloride
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Figure 1: Sequential synthesis pathway ensuring regioselective installation of the sulfonyl
group.

Reactivity & Mechanistic Insights

The power of this scaffold lies in the Orthogonal Reactivity of its three substituents. This allows
chemists to "program" the molecule for library synthesis.

A. C-5 Sulfonyl Chloride (First Point of Diversity)

o Reactivity: Highly electrophilic. Reacts with nucleophiles (primary/secondary amines,
alcohols) to form sulfonamides or sulfonate esters.

e Mechanism: Nucleophilic Acyl Substitution (

-like at Sulfur).

o Strategic Note: This reaction must be performed first. The sulfonyl chloride is too unstable to
survive Pd-catalyzed coupling conditions (which often require aqueous base and heat).

o Protocol: React with Amine (

) + Base (TEA/DIPEA) in DCM at 0°C to RT.

B. C-3 lodine (Second Point of Diversity)

e Reactivity: High. The C-3 position of quinoline is pyridine-like but the C-1 bond is weaker than
C-Cl.

o Preferred Reactions: Suzuki-Miyaura (Aryl-B), Sonogashira (Alkyne), Heck (Alkene).
o Selectivity: Under standard Pd-catalysis (e.qg.,

), the C-3 lodide reacts preferentially over the C-8 Chloride due to the weaker bond
dissociation energy of C-1 vs C-Cl.

C. C-8 Chlorine (Third Point of Diversity)[7]
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o Reactivity: Low/Latent. Sterically hindered by the peri-interaction with the N-lone pair and the

C-1 position.

 Activation: Requires specialized bulky phosphine ligands (e.g., XPhos, BrettPhos) or high
temperatures to engage in Buchwald-Hartwig amination or Suzuki coupling.

» Utility: Often left as a lipophilic "anchor" or used for late-stage diversification.
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Figure 2: The "Tri-Vector" divergent synthesis strategy. Note the mandatory order of operations:
Sulfonyl Cl - lodine — Chlorine.
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Experimental Protocol: Sulfonamide Library
Generation

Objective: Synthesis of 8-chloro-3-iodo-N-substituted-quinoline-5-sulfonamide.

Materials:

8-Chloro-3-iodoquinoline-5-sulfonyl chloride (1.0 eq)

Primary/Secondary Amine (1.1 eq)

Triethylamine (

) (1.5 eq) or Pyridine (excess)

Dichloromethane (DCM), Anhydrous

Procedure:

Preparation: Dissolve the amine (1.1 mmol) and

(2.5 mmol) in anhydrous DCM (5 mL) in a 20 mL scintillation vial.

» Addition: Cool the solution to 0°C (ice bath). Add the sulfonyl chloride (1.0 mmol) solid in one
portion.

o Note: If the sulfonyl chloride is not solid, dissolve in minimal DCM and add dropwise.

o Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by LC-MS (Target
mass = MW of Amine + 391 - 36).

e Workup: Dilute with DCM (10 mL). Wash with 1N HCI (to remove unreacted amine/pyridine),
then saturated

, then Brine.
e Drying: Dry organic layer over

, filter, and concentrate.

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1423535/docs?utm_src=pdf-body#executive-summary-a-tri-vector-scaffold-for-divergent-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1423535?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Purification: Flash chromatography (Hexane/EtOAc gradient).

Applications in Drug Discovery

1. Kinase Inhibitors: Quinoline-5-sulfonamides are privileged structures in kinase inhibition
(e.g., targeting ROCK, PKA, or CDK). The sulfonamide moiety often interacts with the hinge
region or the phosphate-binding loop (P-loop). The 3-iodo group allows for the introduction of
solubilizing tails (e.g., morpholine/piperazine via Suzuki coupling) which project into the
solvent-exposed region.

2. 5-HT6 Receptor Antagonists: Arylsulfonyl quinolines have shown high affinity for serotonin
receptors. The 8-chloro substituent can lock the conformation of the sulfonamide via steric
pressure, potentially improving selectivity against other GPCRs.

3. Antibacterial Agents: While 8-hydroxyquinolines are classic chelators, 8-chloroquinolines
cannot chelate metals in the same bidentate fashion. This alters their mechanism of action,
shifting from metal sequestration to direct target engagement (e.g., DNA gyrase inhibition),
often resulting in lower cytotoxicity to mammalian cells.

Safety & Handling

o Corrosivity: Sulfonyl chlorides are corrosive and lachrymators. They react violently with water
to produce HCI gas. Handle only in a fume hood.

 Stability: The compound is moisture-sensitive. Store under inert gas (Argon/Nitrogen) at
-20°C.

o Toxicology: Quinolines can be genotoxic. The 3-iodo and 8-chloro substituents may alter
metabolic activation pathways. Treat as a potential mutagen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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